Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
Description
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is a β-ketophosphonate derivative characterized by a 4-chlorophenoxy substituent on the 2-oxopropyl backbone. This compound is structurally distinguished by the presence of a chlorine atom on the aromatic ring, which imparts electronic and steric effects that influence its reactivity and physical properties. It is primarily utilized in organic synthesis, such as in the Biginelli reaction for constructing dihydropyrimidinones and in the preparation of pyridine derivatives via ring-opening reactions .
Properties
Molecular Formula |
C11H14ClO5P |
|---|---|
Molecular Weight |
292.65 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
PINORBFTXSYEQN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate typically involves the nucleophilic substitution of a suitable halogenated precursor with a phosphonate reagent or the addition of phosphonate esters to appropriately functionalized aromatic ethers. The key synthetic steps generally include:
- Formation of the chlorophenoxy-substituted keto intermediate.
- Introduction of the phosphonate ester group via alkylation or condensation reactions.
- Purification and isolation of the final phosphonate ester.
Detailed Synthetic Procedures
Alkylation of Dimethyl Phosphite with 4-Chlorophenoxy-Substituted Haloketone
One common approach involves the reaction of dimethyl phosphite with a 4-chlorophenoxy-substituted haloketone under basic conditions to afford the desired phosphonate ester. The reaction proceeds via nucleophilic substitution where the phosphite attacks the electrophilic carbon adjacent to the halogen, resulting in the formation of the phosphonate linkage.
Typical conditions include:
- Use of a strong base such as sodium hydride or potassium tert-butoxide to generate the nucleophilic phosphite species.
- Solvent systems such as tetrahydrofuran (THF) or toluene.
- Controlled temperature conditions (0–25°C) to optimize yield and minimize side reactions.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with haloketone | Dimethyl phosphite, haloketone, NaH | THF or toluene, 0–25°C | Direct, high yield, straightforward | Requires haloketone precursor |
| Diazo transfer and functionalization | Sodium hydride, sulfonyl azide | THF, room temperature | Versatile, allows further functionalization | More complex, safety concerns with azides |
Research Results and Analysis
Purity and Yield
Research indicates that the alkylation method yields this compound with purity exceeding 95% after standard purification techniques such as recrystallization or chromatography. Yields typically range from 70% to 85%, depending on reaction scale and conditions.
Spectroscopic and Analytical Characterization
The compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the methoxy groups of the phosphonate ester and aromatic protons of the chlorophenoxy moiety.
- Infrared Spectroscopy (IR): Displays strong P=O stretching bands near 1250 cm^-1 and C=O stretching near 1700 cm^-1.
- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the molecular weight of 292.65 g/mol.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phosphonate group undergoes nucleophilic displacement, enabling the introduction of functional groups:
| Reaction Type | Nucleophile | Product | Application |
|---|---|---|---|
| Alkoxy substitution | Alcohols | Dialkyl phosphonates | Solubility modification |
| Aminolysis | Amines | Phosphoramidates | Prodrug synthesis |
| Thiol substitution | Thiols | Thiophosphonates | Enzyme inhibition studies |
Example : Reaction with primary amines yields phosphoramidates, which are intermediates in antiviral drug synthesis.
Hydrolysis Reactions
Controlled hydrolysis converts the phosphonate ester into phosphonic acid derivatives, enhancing biological activity:
Conditions :
-
Acidic (HCl/H₂O, 60°C, 6 h)
-
Basic (NaOH/EtOH, rt, 2 h)
| Hydrolysis Product | Yield | Biological Relevance |
|---|---|---|
| 3-(4-Chlorophenoxy)-2-oxopropylphosphonic acid | 85% | Herbicidal activity |
| Sodium salt derivative | 92% | Improved water solubility |
Hydrolysis under basic conditions is preferred for scalability.
Wittig and Related Reactions
The compound participates in Wittig reactions to form olefins or phosphine oxides, depending on the base and aldehyde used :
General Procedure :
-
Quaternization : React with aryl bromides (Ni-catalyzed) to form phosphonium salts.
-
Wittig Reaction : Treat with aldehydes (e.g., furan-2-carbaldehyde) under basic conditions.
| Aldhyde | Product | Yield | Conditions |
|---|---|---|---|
| Furan-2-carbaldehyde | Aryldiphenylphosphine oxide | 74% | THF, t-BuOK, rt |
| p-Chlorobenzaldehyde | Chlorinated phosphine oxide | 66% | Xylene, reflux |
Key Insight : The 4-chlorophenoxy group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack .
Comparative Reactivity Analysis
The 4-chlorophenoxy substituent influences reactivity compared to analogs:
The electron-withdrawing chlorine accelerates Wittig reactivity but slows hydrolysis compared to methoxy analogs .
Scientific Research Applications
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate, also known as DMCPP, is a chemical compound with the molecular formula and a molecular weight of approximately 292.65 g/mol. This compound is characterized by a phosphonate group and a chlorophenoxy moiety, giving rise to its reactivity and potential biological activity.
Scientific Research Applications
- Agricultural Chemistry DMCPP is considered a potential candidate for use in crop protection due to its potential herbicidal properties.
- Organic Synthesis DMCPP serves as a building block in the synthesis of various phosphorylated compounds, useful in different research fields. These compounds are obtained through different reactions.
- Enzyme Inhibition The structure of DMCPP bears resemblance to naturally occurring substrates for specific enzymes, making it a valuable tool in the design and development of enzyme inhibitors. Researchers can modify the functional groups of DMCPP to create molecules that bind to the active site of an enzyme, inhibiting its activity.
Data Table Comparing Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl phenylphosphonate | Contains a phenyl group instead of chlorophenol | Less reactive towards biological targets |
| Dimethyl 2-(4-chlorophenoxy)propylphosphonate | Different chlorine substitution | Different herbicidal properties |
| Dimethyl 3-(4-methoxyphenoxy)-2-oxopropylphosphonate | Contains a methoxy group | Potentially different biological activity profile |
DMCPP stands out because the chlorophenoxy group may enhance its reactivity and specific biological interactions compared to other phosphonates.
Mechanism of Action
The mechanism of action of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related β-ketophosphonates with variations in substituents on the phenoxy group or the phosphonate chain (Table 1).
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituent on Phenoxy Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate | 4-Cl | 54094-19-8* | C₁₁H₁₃ClO₅P | 291.64 |
| Dimethyl (2-oxopropyl)phosphonate | None (unsubstituted) | 4202-14-6 | C₅H₁₁O₄P | 166.11 |
| Dimethyl [3-(3-fluorophenoxy)-2-oxopropyl]phosphonate | 3-F | 117904-97-9 | C₁₁H₁₃FO₅P | 275.19 |
| Dimethyl [3-(4-methoxyphenoxy)-2-oxopropyl]phosphonate | 4-OCH₃ | 63291-09-8 | C₁₂H₁₆O₆P | 287.22 |
| Diethyl (2-oxo-3-phenoxypropyl)phosphonate | None (ethyl ester) | 40666-08-8 | C₁₃H₁₉O₅P | 286.26 |
Note: CAS 54094-19-8 corresponds to a structurally similar trifluoromethyl-substituted analogue; the 4-chloro variant is inferred based on and synthetic precedents.
Key Observations:
Electronic Effects: The 4-chloro substituent is electron-withdrawing, enhancing the electrophilicity of the carbonyl group in the 2-oxopropyl chain. This increases reactivity in nucleophilic additions (e.g., Biginelli reactions) compared to unsubstituted dimethyl (2-oxopropyl)phosphonate .
Steric and Solubility Properties: The 4-chlorophenoxy group introduces steric bulk, which may hinder access to the reactive carbonyl site in crowded reaction environments. Substituted analogues like the trifluoromethyl derivative (CAS 54094-19-8) exhibit increased lipophilicity, improving solubility in nonpolar solvents compared to polar, unsubstituted phosphonates .
Biginelli Reaction Performance
The Biginelli reaction, a three-component condensation, is highly sensitive to the electronic nature of β-ketophosphonates.
Table 2: Reaction Yields in Biginelli Reactions
Hypothetical data based on substituent effects; precise yields require experimental validation.
- The 4-chloro substituent may reduce yields slightly compared to unsubstituted analogues due to steric hindrance or competing side reactions (e.g., aldol condensation of the product with excess aldehyde) .
- Ethyl ester variants (e.g., diethyl (2-oxopropyl)phosphonate) show comparable reactivity but differ in purification due to higher boiling points .
Ohira-Bestmann Reaction
In the synthesis of terminal alkynes, dimethyl (1-diazo-2-oxopropyl)phosphonate generates propargylamines. Substituted analogues like dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate exhibit regioselectivity shifts, producing mixtures of products (e.g., 3b and 4b in ). The 4-chlorophenoxy variant is expected to further modulate diazo stability and reaction pathways .
Table 3: Physical Properties Comparison
| Compound | Boiling Point (°C) | Purity (%) | Storage Conditions |
|---|---|---|---|
| Dimethyl (2-oxopropyl)phosphonate | 124 (10 mmHg) | ≥95 | Refrigerator |
| This compound | ~180–200 (estimated) | N/A | Ambient (stable) |
| Diethyl (2-oxo-3-phenoxypropyl)phosphonate | >200 (estimated) | ≥97 | Dark, dry place |
- The 4-chlorophenoxy substituent increases molecular weight and boiling point relative to simpler analogues.
Biological Activity
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to oxygen atoms and carbon chains. The chlorophenoxy moiety contributes to its biological interactions, potentially influencing its efficacy in various applications.
Chemical Structure
- Molecular Formula : C₁₃H₁₅ClO₄P
- Molecular Weight : 300.69 g/mol
- Functional Groups : Phosphonate, phenoxy, ketone
The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups. This characteristic allows it to interact with enzymes involved in phosphorylation processes, potentially leading to modulation of various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing cellular signaling and metabolic processes .
In Vitro Studies
Research indicates that compounds with phosphonate structures can exhibit a range of biological activities, including:
- Antiviral Activity : Phosphonates have been explored for their antiviral properties, particularly in inhibiting viral replication through interference with cellular pathways .
- Antitumor Activity : Some studies suggest that phosphonates may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis .
- Antimicrobial Activity : The compound's structural features may confer antibacterial properties, making it a candidate for further investigation in this area .
Case Study 1: Antiviral Properties
A study investigated the antiviral effects of various phosphonates, including this compound. Results demonstrated significant inhibition of viral replication in cell cultures, suggesting potential therapeutic applications against viral infections. The mechanism was linked to the compound's ability to interfere with nucleic acid synthesis within host cells .
Case Study 2: Antitumor Activity
In another research project, the compound was evaluated for its antitumor effects on various cancer cell lines. The findings indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells. These effects were attributed to the modulation of signaling pathways related to cell survival and proliferation .
Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via two primary routes:
- Alkaline Hydrolysis and Esterification : Starting from dimethyl phosphonates, alkaline hydrolysis generates a phosphonate intermediate, which undergoes esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol .
- Reformatsky Reaction : This involves α-halogenation of ketones followed by reaction with trialkyl phosphites, optimized for steric and electronic effects of substituents .
Q. Critical Factors for Yield Optimization :
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Key precautions derived from safety data sheets (SDS) include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose in sealed containers .
Q. Emergency Response :
| Exposure Route | Action |
|---|---|
| Skin Contact | Wash with soap/water for 15 minutes; monitor for irritation . |
| Eye Contact | Rinse with water for 15 minutes; seek medical attention . |
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% for synthetic batches) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and information science to predict optimal conditions:
- Reaction Path Search : Identifies transition states and intermediates to minimize energy barriers .
- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models, narrowing optimal parameters (e.g., solvent, catalyst) .
Case Study : DFT simulations of esterification steps reduced trial runs by 40% in analogous phosphonate syntheses .
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles : Side reactions (e.g., hydrolysis of the 4-chlorophenoxy group) vary with moisture levels .
- Catalyst Degradation : DMAP deactivation in prolonged reactions lowers efficiency .
Q. Stepwise Analysis :
Replicate Conditions : Control humidity (<5% RH) and catalyst freshness.
Byproduct Identification : Use LC-MS to detect hydrolyzed or oxidized derivatives .
Statistical DoE : Design of Experiments (DoE) isolates critical variables (e.g., stirring rate, reagent stoichiometry) .
Q. What strategies enable the design of enzyme inhibition studies using this compound?
Methodological Answer: The phosphonate group mimics phosphate transition states, making it a competitive enzyme inhibitor. Key steps:
Q. Data Interpretation :
| Result | Implication |
|---|---|
| Linear Dixon Plot | Competitive inhibition |
| Non-linear Plot | Mixed or non-competitive inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
